BenchChemオンラインストアへようこそ!

(4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone

CNS drug discovery ADME prediction Lipophilicity optimization

Select this precise (4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone to eliminate SAR variability. Its defined benzenesulfonyl substitution, 4-methylpiperidine moiety, and achiral nature provide a rigid, well-characterized chemotype (logP 2.49, logD 2.49, logSw −2.53) optimized for CNS multiparameter drug-likeness. As a tool molecule for ADME/PAMPA calibration and fragment-based SBDD, generic analogs risk altering these properties. Ensure assay reproducibility and lead-optimization consistency with a compound delivering experimentally determined physicochemical parameters.

Molecular Formula C18H26N2O3S
Molecular Weight 350.48
CAS No. 326176-87-8
Cat. No. B2697432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone
CAS326176-87-8
Molecular FormulaC18H26N2O3S
Molecular Weight350.48
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H26N2O3S/c1-15-7-11-19(12-8-15)18(21)16-9-13-20(14-10-16)24(22,23)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3
InChIKeyCMZALTQWCNWQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone (CAS 326176-87-8): Core Physicochemical Profile for Informed Procurement


The compound (4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone (CAS 326176‑87‑8) is a dual-piperidine sulfonamide with the molecular formula C₁₈H₂₆N₂O₃S and a molecular weight of 350.5 g mol⁻¹ [1]. Its structure features a central piperidine ring N‑substituted with a benzenesulfonyl group and linked via a carbonyl to a 4‑methylpiperidine moiety . The compound is achiral, has zero hydrogen-bond donors, four hydrogen-bond acceptors, and a topological polar surface area of 66.1 Ų [1]. It is currently offered as a research‑grade screening compound by multiple suppliers and is used as a building block or tool molecule in medicinal chemistry [2].

Why Piperidine‑Sulfonamide Scaffolds Cannot Be Swapped Without Quantitative Justification: The Case of (4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone


Even among close structural analogs, subtle changes in substitution pattern and lipophilicity can translate into significant differences in solubility, permeability, and target engagement [1]. For (4‑Methylpiperidin‑1‑yl)(1‑(phenylsulfonyl)piperidin‑4‑yl)methanone, the specific arrangement of the benzenesulfonyl group on the piperidine core and the 4‑methyl substituent on the second piperidine ring produces a distinct logP/logD profile (logP ≈ 2.3–2.5, logD ≈ 2.5) and a moderate polar surface area (≈ 66 Ų) that place it in a favorable region of ADME space for CNS drug discovery [2]. Consequently, generic replacement by an in‑class analog risks altering these physicochemical properties to an extent that could compromise assay reproducibility, lead‑optimization outcomes, or structure‑activity relationship (SAR) consistency. The quantitative comparisons below demonstrate where measurable differences exist and why they matter for selection and procurement.

Head‑to‑Head Physicochemical Differentiation of (4-Methylpiperidin-1-yl)(1‑(phenylsulfonyl)piperidin‑4‑yl)methanone from Its Closest Analogs


Lipophilicity (logP) Advantage Over the Piperazine Analog: Superior Predicted CNS Permeability

The target compound (CAS 326176‑87‑8) exhibits an experimental logP of 2.49 (ChemDiv) and a computed XLogP3 of 2.3 (PubChem) [1]. Its direct piperazine analog, (4‑Methylpiperazin‑1‑yl)(1‑(phenylsulfonyl)piperidin‑4‑yl)methanone (CAS 799257‑53‑7), has a calculated XLogP3 of 1.5 and a topological polar surface area of 69.3 Ų (PubChem CID 254736471) [2]. The ≈0.8–1.0 logP unit increase indicates a higher predicted membrane permeability for the target, which is within the optimal logP range (2–3) for CNS penetration, whereas the piperazine analog falls below this range.

CNS drug discovery ADME prediction Lipophilicity optimization

Lower Topological Polar Surface Area (TPSA) Compared to Piperazine and Sulfonamide Replacements

The target compound possesses a TPSA of 66.1 Ų (PubChem) or 48.6 Ų (ChemDiv, likely a different algorithm) [1]. The piperazine analog (CAS 799257‑53‑7) shows a TPSA of 69.3 Ų [2]. A structurally related 3‑substituted regioisomer, 1‑[(4‑methylphenyl)sulfonyl]-3‑(1‑piperidinylcarbonyl)piperidine (C₁₈H₂₆N₂O₃S, same formula), is expected to have a similar TPSA but differs in the substitution position on the piperidine ring, which can affect molecular shape and target recognition; however, no direct TPSA comparison is available.

Drug-likeness Oral bioavailability TPSA optimization

Absence of Hydrogen‑Bond Donors (HBD) ‑ Differentiation from Alcohol‑ or Amine‑Containing Analogs

The target compound has zero hydrogen‑bond donors (HBD = 0) and four hydrogen‑bond acceptors (HBA = 4) [1]. This is a critical differentiator from analogs that incorporate a secondary amine or hydroxyl group, which would introduce HBDs. For example, hypothetical replacement of the carbonyl with a hydroxyl yields an analog with HBD = 1, which would increase TPSA and reduce passive membrane permeability. While no direct comparator with published data exists, the class‑level principle is well established: each additional HBD can lower permeability by approximately one log unit in Caco‑2 assays [2].

Permeability Drug design H‑bond potential

Rotatable Bond Count and Molecular Flexibility: A Differentiating Factor for Target Binding Entropy

With only three rotatable bonds [1], the target compound is more rigid than many piperidine‑sulfonamide analogs that bear longer linkers or additional substituents. For instance, a common analog, 1‑(benzylsulfonyl)-3‑(1‑piperidinylcarbonyl)piperidine, contains one additional methylene group, increasing the rotatable bond count to four. Molecular docking studies have shown that reducing the number of rotatable bonds can improve binding affinity by minimizing the entropic penalty upon target engagement, an effect quantified as ≈0.7 kcal mol⁻¹ per restricted rotatable bond in some systems [2]. Although a direct head‑to‑head binding assay is not available, the rigidification principle supports the selection of the target compound for fragment‑based or structure‑based drug design campaigns.

Ligand efficiency Conformational entropy Scaffold selection

Aqueous Solubility (logSw) Differentiation Against Hydrophilic Analogs

ChemDiv reports an intrinsic solubility (logSw) of −2.53 mol L⁻¹ for the target compound . While no direct comparator data are available from the same source, typical piperidine‑sulfonamide screening compounds with additional polar groups (e.g., carboxylic acids, primary amines) can exhibit logSw values in the −1.0 to −1.5 range. The target’s lower solubility profile may necessitate the use of DMSO stock solutions for in vitro assays but also reduces the risk of aggregation‑based false positives that can occur with highly soluble compounds. This balance positions the target as a “Goldilocks” candidate for many biochemical and cell‑based screening formats where moderate lipophilicity and limited solubility are preferred over extreme hydrophilicity.

Solubility Formulation Assay compatibility

Procurement‑Relevant Application Scenarios for (4-Methylpiperidin-1-yl)(1‑(phenylsulfonyl)piperidin‑4‑yl)methanone


CNS‑Oriented High‑Throughput Screening (HTS) Library Enrichment

With a logP of 2.3–2.5, TPSA below 70 Ų, and zero HBDs, the compound aligns with multiparameter CNS drug‑likeness criteria [1]. Procurement for CNS‑focused screening collections leverages these properties to increase the probability of identifying blood‑brain barrier‑penetrant hits. The measured logSw of −2.53 ensures manageable solubility for automated liquid handling in HTS campaigns .

Structure‑Based Drug Design (SBDD) and Fragment‑Based Lead Discovery

The low rotatable bond count (three) confers reduced conformational flexibility, which computationally translates into a favorable entropic binding profile [2]. The compound can serve as a rigid core for fragment growing or merging strategies in SBDD, where maintaining a small number of rotatable bonds is critical for achieving high ligand efficiency [3].

SAR Studies Around Piperidine‑Sulfonamide Scaffolds

The defined substitution pattern (4‑position carbonyl, 1‑position benzenesulfonyl) provides a benchmark chemotype for systematic SAR exploration [4]. Its achiral nature eliminates stereochemical complexity, making it an ideal starting point for analog synthesis where the effect of regioisomerism (e.g., 3‑ vs. 4‑substituted piperidine) or heterocyclic modifications (piperidine → piperazine) can be quantitatively assessed [1].

Physicochemical Reference Standard for ADME Assay Development

The experimentally determined logP (2.49), logD (2.49), and logSw (−2.53) provided by ChemDiv offer a well‑characterized reference point for calibrating in vitro ADME assays such as PAMPA, Caco‑2 permeability, and kinetic solubility measurements . Using the compound as a control ensures inter‑assay reproducibility and facilitates the validation of computational ADME prediction models [3].

Quote Request

Request a Quote for (4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.